Boc-Lys-PEG8-N-bis(D-glucose)
Description
Evolution of Targeted Delivery Platforms in Biomedical Research
The turn of the 21st century marked a pivotal shift with the rise of nanomedicine and the launch of initiatives to spur its development. bldpharm.com This era saw the emergence of sophisticated delivery vehicles such as liposomes, nanoparticles, and polymer-based systems. broadpharm.comissuu.com A critical innovation in this period was PEGylation—the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. bldpharm.com PEGylation was found to increase the circulation time of therapeutic proteins and nanoparticles, enhancing their stability and reducing clearance by the kidneys. bldpharm.comiris-biotech.de
This foundation paved the way for highly specific targeting strategies, most notably embodied by antibody-drug conjugates (ADCs). bldpharm.comkonoscience.com ADCs are a class of biopharmaceuticals designed as a targeted therapy for treating cancer. konoscience.com They link a potent cytotoxic payload to an antibody that specifically recognizes a target antigen expressed on the surface of cancer cells. This approach allows for the selective destruction of tumors while minimizing damage to healthy cells. The success of ADCs and other nanocarriers has underscored the critical importance of each component in the design, from the targeting antibody or ligand to the drug payload and, crucially, the linker that joins them. broadpharm.comkonoscience.com
Strategic Role of Linker Technologies in Complex Molecular Design
Linkers are broadly categorized into two main types: cleavable and non-cleavable. konoscience.cominvivochem.cn
Cleavable linkers are designed to be stable in systemic circulation but to break apart and release their payload upon reaching the target environment. konoscience.commedchemexpress.com This release can be triggered by specific conditions within the target cell or its microenvironment, such as the presence of certain enzymes (e.g., cathepsins in the lysosome), a lower pH, or a different reductive potential. medchemexpress.com
Non-cleavable linkers remain intact throughout the delivery process. invivochem.cn In this design, the payload is released only after the entire conjugate is internalized by the target cell and the carrier portion (e.g., an antibody) is completely degraded by lysosomal enzymes. konoscience.cominvivochem.cn This approach often results in higher stability in circulation, minimizing the risk of premature drug release. invivochem.cn
The choice of linker technology is a critical strategic decision that depends on the payload's toxicity, the target antigen's characteristics, and the desired mechanism of action. invivochem.cn A well-designed linker ensures the conjugate remains stable until it reaches its target, facilitates efficient payload release at the site of action, and contributes to a wider therapeutic window. invivochem.cnmedchemexpress.com
Overview of Boc-Lys-PEG8-N-bis(D-glucose) in Academic Research Contexts
In the landscape of academic and preclinical research, versatile chemical tools are essential for building and testing novel targeted delivery systems. The compound Boc-Lys-PEG8-N-bis(D-glucose) represents such a tool, meticulously designed for applications in bioconjugation and targeted research. medchemexpress.com Its structure combines several key functional components: a protected amino acid scaffold, a hydrophilic PEG linker, and dual glucose targeting moieties.
This compound is identified as a drug linker that can be used in the synthesis of antibody-drug conjugates (ADCs) and is mentioned in patent literature in this context. medchemexpress.commedchemexpress.com An analysis of its structure reveals its strategic design:
Boc-Lys: The lysine (B10760008) (Lys) residue provides a core scaffold. One of its amino groups is protected by a tert-Butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis. issuu.com This Boc group prevents unwanted reactions and can be selectively removed under specific chemical conditions to allow for the subsequent attachment of another molecule, such as a payload or an imaging agent. The lysine's second amino group serves as the attachment point for the rest of the linker structure.
PEG8: The linker contains an eight-unit polyethylene glycol (PEG) chain. PEG is well-known for its ability to improve the solubility and pharmacokinetic properties of conjugated molecules. issuu.comissuu.com Its hydrophilic and flexible nature can reduce aggregation and nonspecific binding. medchemexpress.com
N-bis(D-glucose): The terminus of the linker is functionalized with two D-glucose molecules. This feature is designed for targeted delivery. Many types of cancer cells exhibit a metabolic phenomenon known as the "Warburg effect," where they consume glucose at a much higher rate than normal cells and overexpress glucose transporters (GLUTs) on their surface. precisepeg.comprecisepeg.com By incorporating glucose, the entire conjugate can be directed toward these cancer cells, which will preferentially internalize it. precisepeg.comsigmaaldrich.com
In a research setting, a molecule like Boc-Lys-PEG8-N-bis(D-glucose) serves as a versatile building block. Researchers can deprotect the Boc group and attach a variety of payloads—cytotoxic drugs, fluorescent dyes, or other functional probes—to create custom conjugates for studying targeted delivery to glucose-avid cells.
Interactive Data Table: Properties of Boc-Lys-PEG8-N-bis(D-glucose)
| Property | Value | Source |
| CAS Number | 2892350-30-8 | medchemexpress.commedchemexpress.commedchemexpress.com |
| Molecular Formula | C₄₂H₈₃N₃O₂₃ | medchemexpress.com |
| Molecular Weight | 998.11 g/mol | medchemexpress.commedchemexpress.com |
| Description | A drug linker containing a Boc-protected lysine, a PEG8 spacer, and two terminal D-glucose targeting ligands. | medchemexpress.commedchemexpress.com |
Structure
2D Structure
Properties
Molecular Formula |
C42H83N3O23 |
|---|---|
Molecular Weight |
998.1 g/mol |
IUPAC Name |
(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C42H83N3O23/c1-42(2,3)68-41(59)44-30(40(57)58)6-4-5-8-43-35(52)7-10-60-12-14-62-16-18-64-20-22-66-24-25-67-23-21-65-19-17-63-15-13-61-11-9-45(26-31(48)36(53)38(55)33(50)28-46)27-32(49)37(54)39(56)34(51)29-47/h30-34,36-39,46-51,53-56H,4-29H2,1-3H3,(H,43,52)(H,44,59)(H,57,58)/t30-,31-,32-,33+,34+,36+,37+,38+,39+/m0/s1 |
InChI Key |
BQBXNGQKGVUVCP-KWZNFLCOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Methodologies for Boc Lys Peg8 N Bis D Glucose
Retrosynthetic Analysis and Key Building Blocks in Boc-Lys-PEG8-N-bis(D-glucose) Synthesis
A retrosynthetic analysis of Boc-Lys-PEG8-N-bis(D-glucose) reveals three primary building blocks: a Boc-protected lysine (B10760008) derivative, a PEG8 spacer, and a diglycosylated amine. The general strategy involves the sequential coupling of these components.
The key building blocks for the synthesis are:
Boc-Lys(Fmoc)-OH or a similar orthogonally protected lysine derivative: The use of a tert-butoxycarbonyl (Boc) group on the α-amino group and a fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amino group allows for selective deprotection and subsequent functionalization. researchgate.net Alternatively, other protecting group strategies can be employed.
Fmoc-N-amido-PEG8-acid: This building block provides the eight-unit polyethylene (B3416737) glycol spacer, which enhances the solubility and pharmacokinetic properties of the final conjugate. researchgate.netissuu.com The Fmoc protecting group allows for its attachment to the lysine side chain after the removal of the ε-amino protecting group.
A bis(D-glucose) amine derivative: This component introduces the dual glucose moieties. The synthesis of this building block itself can be a multi-step process, often involving the protection of the hydroxyl groups of glucose, followed by the introduction of a linker that can be coupled to the PEG spacer.
The synthetic sequence generally proceeds as follows:
The ε-amino group of the Boc-protected lysine is deprotected.
The deprotected lysine is then coupled with the Fmoc-N-amido-PEG8-acid.
The Fmoc group on the PEG spacer is removed to reveal a free amine.
Finally, this amine is coupled with a pre-synthesized bis(D-glucose) derivative to yield the final product.
This modular approach allows for flexibility in the design of the linker, as different PEG lengths or carbohydrate moieties can be incorporated by simply substituting the corresponding building block.
Optimized Reaction Conditions and Purification Techniques for Boc-Lys-PEG8-N-bis(D-glucose)
The synthesis of Boc-Lys-PEG8-N-bis(D-glucose) requires carefully optimized reaction conditions to ensure high yields and purity. The coupling reactions, typically amide bond formations, are often facilitated by standard peptide coupling reagents. researchgate.net
| Reaction Step | Coupling Reagents | Solvents | Key Considerations |
| Lysine-PEG Coupling | DIC, 6-Cl-HOBt | DMF, DMSO | Anhydrous conditions are crucial to prevent hydrolysis of activated esters. The use of additives like 6-Cl-HOBt can suppress side reactions. researchgate.net |
| PEG-bis(D-glucose) Coupling | EDC, HOBt | DMF, NMM | The choice of base is important to avoid racemization. N-methylmorpholine (NMM) is a common choice. nih.gov |
Purification of the final compound and intermediates is a critical step due to the potential for side products and the presence of excess reagents. PEGylated compounds, in particular, can be challenging to purify due to their polymeric nature and potential for aggregation. researchgate.net
| Purification Technique | Principle | Application in Synthesis |
| Preparative HPLC | Separation based on polarity. | Used for the final purification of Boc-Lys-PEG8-N-bis(D-glucose) to achieve high purity. google.com |
| Column Chromatography | Separation based on polarity and size. | Employed for the purification of intermediates, such as the protected bis(D-glucose) derivative. google.com |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Can be used to remove smaller impurities and unreacted starting materials. |
Spectroscopic and Chromatographic Characterization Methodologies for Synthetic Purity and Structural Confirmation
A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and assess the purity of the synthesized Boc-Lys-PEG8-N-bis(D-glucose). medchemexpress.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules like Boc-Lys-PEG8-N-bis(D-glucose). nih.govnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm the connectivity of the different building blocks.
| NMR Technique | Information Obtained |
| ¹H NMR | Provides information on the number and chemical environment of protons. Characteristic signals for the Boc group, the lysine backbone, the PEG chain, and the glucose moieties can be identified. google.com |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and the anomeric carbons of the glucose units are particularly informative. uni-regensburg.de |
| COSY (Correlation Spectroscopy) | Establishes proton-proton coupling networks within the individual building blocks. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the linkages between the lysine, PEG, and glucose units. |
The anomeric configuration of the glucose units (α or β) can be determined from the coupling constant between the anomeric proton (H-1) and the proton at C-2 in the ¹H NMR spectrum. uni-regensburg.de
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of Boc-Lys-PEG8-N-bis(D-glucose), providing definitive confirmation of its elemental composition. medchemexpress.comiris-biotech.de Electrospray ionization (ESI) is a commonly used technique for analyzing such large, polar molecules. google.com The observed mass-to-charge ratio (m/z) is compared to the calculated theoretical value to confirm the identity of the compound.
Chromatographic methods are indispensable for both the purification and the purity assessment of Boc-Lys-PEG8-N-bis(D-glucose). medchemexpress.com
| Chromatographic Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | A key method for assessing the purity of the final product. A single, sharp peak indicates a high degree of purity. google.com |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Useful for detecting the presence of aggregates or fragments, which can be common in PEGylated compounds. |
| Thin-Layer Chromatography (TLC) | A rapid method for monitoring the progress of reactions and for preliminary purity checks. | Provides a quick assessment of the reaction mixture composition. |
Molecular Design Principles and Functional Attributes of Boc Lys Peg8 N Bis D Glucose
Structural Significance of the Boc-Lysine Moiety in Bioconjugation
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group in peptide synthesis, including the modification of amino acids like lysine (B10760008). cymitquimica.com Its primary function is to temporarily block the reactive amino group of lysine, preventing it from participating in unintended side reactions during the chemical synthesis of complex molecules. This protection is crucial for achieving the desired final product with a precise structure. The Boc group is known for its stability under various conditions and can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other parts of the molecule. thermofisher.com
In the context of Boc-Lys-PEG8-N-bis(D-glucose), the Boc-lysine moiety serves as a foundational component. Lysine, an amino acid with a primary amine on its side chain, is a common site for bioconjugation—the process of linking molecules together. tandfonline.com The Boc group protects the alpha-amino group of the lysine, allowing the epsilon-amino group on the side chain to be selectively used for attaching other molecules, such as the PEG8 linker. researchgate.net This selective protection and subsequent deprotection are fundamental steps in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of complex biomolecules. thermofisher.com The use of Boc protection is particularly advantageous in the synthesis of hydrophobic peptides and those containing sensitive functional groups like esters. nih.gov
The ability to selectively modify the lysine side chain is critical for creating well-defined bioconjugates. peptide.com By controlling which amino group reacts, chemists can ensure that the PEG linker and, subsequently, the glucose moieties are attached at a specific, predetermined location on a larger molecule if the Boc-lysine is incorporated into a peptide sequence. This precision is vital for the ultimate biological function of the conjugate, as the location of modification can significantly impact its activity and interactions with biological systems. nih.gov
Polyethylene (B3416737) Glycol (PEG8) Linker Engineering for Enhanced Molecular Performance
Influence of PEG Chain Length on Conjugate Architecture and Dynamics
The length of the PEG chain is a critical parameter that influences the architecture and dynamics of the resulting conjugate. nih.gov Different PEG chain lengths can lead to different packing motifs and self-assembly behaviors in PEG-peptide conjugates. acs.org Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which is the effective size of the molecule in solution. This increased size can, in turn, affect how the molecule moves and interacts within a biological system. For instance, increasing the PEG chain length on a protein can enhance its stability and prolong its circulation time in the bloodstream by reducing clearance by the kidneys. nih.govmdpi.com
The flexibility and mobility of the PEG chain are also important. ekb.egplos.org This flexibility can create a "hydrophilic shield" around the molecule, which can mask it from the immune system and reduce immunogenicity. mdpi.com However, the relationship between PEG chain length and immunogenicity can be complex, with some studies suggesting that both long and short PEG chains can sometimes be more likely to induce an immune response. cas.org The choice of a PEG8 linker represents a specific, relatively short chain length, which would have been selected to balance properties like solubility, flexibility, and potential immunogenicity for a particular application.
The table below summarizes the impact of PEG chain length on various properties of conjugates, based on findings from multiple studies.
| Property | Effect of Increasing PEG Chain Length | References |
| Hydrodynamic Radius | Increases | |
| Serum Half-life | Generally increases due to reduced renal clearance | nih.govmdpi.com |
| Immunogenicity | Complex relationship; can be biphasic | ekb.egcas.org |
| Protein Adsorption | Generally decreases | rsc.orgmdpi.com |
| Cellular Uptake | Can decrease | nih.gov |
| Proteolytic Resistance | Increases | nih.govcreativepegworks.com |
Role of PEG in Modulating Molecular Interactions within Biological Systems
The PEG linker plays a significant role in modulating how the conjugate interacts with biological systems. One of the most important functions of PEGylation is its ability to reduce nonspecific protein adsorption. rsc.orgnih.govnih.gov When a material is introduced into a biological environment, proteins tend to adhere to its surface, a process called opsonization, which can trigger an immune response and lead to rapid clearance of the material from the body. The hydrophilic and flexible nature of the PEG chain creates a "protein-repellent" surface that sterically hinders the approach of proteins. mdpi.comresearchgate.net
However, the effectiveness of this "stealth effect" can depend on the density and conformation of the PEG chains on the surface. mdpi.com While PEGylation generally reduces interactions, it can also paradoxically increase the binding of certain proteins. nih.gov The interaction between PEG and proteins is complex and can be influenced by factors such as pH and the specific protein involved. rsc.orgnih.gov For example, some studies have shown that PEG can have weak, attractive interactions with certain proteins. researchgate.netplos.org
PEGylation can also influence the binding of the conjugate to its intended target. The steric hindrance provided by the PEG chain can sometimes interfere with the binding of a therapeutic moiety to its receptor, potentially reducing its biological activity. wikipedia.orgcreativepegworks.com Therefore, the design of a PEGylated molecule involves a trade-off between the benefits of increased stability and circulation time and the potential for reduced target affinity. creativepegworks.com The PEG8 linker in Boc-Lys-PEG8-N-bis(D-glucose) is likely chosen to provide sufficient spacing and flexibility to allow the N-bis(D-glucose) moiety to interact effectively with its target while still conferring some of the beneficial properties of PEGylation.
N-bis(D-glucose) as a Bio-recognition Element: Theoretical Considerations for Targeted Delivery
The N-bis(D-glucose) component of the molecule functions as a bio-recognition element, designed for targeted delivery. This targeting strategy is based on the observation that many cancer cells exhibit a high rate of glucose consumption compared to normal cells, a phenomenon known as the Warburg effect. nih.govnih.gov This increased glucose metabolism is often associated with the overexpression of glucose transporters (GLUTs) on the surface of cancer cells. mdpi.com
By attaching glucose molecules to a therapeutic agent or a carrier system, it is theoretically possible to hijack these overexpressed GLUTs to achieve selective uptake into cancer cells. mdpi.com This approach, known as glycoconjugation, aims to improve the efficacy of anticancer drugs by concentrating them at the tumor site while minimizing their effects on healthy tissues. nih.govmdpi.com The use of two glucose molecules (N-bis(D-glucose)) may potentially increase the affinity for GLUTs or enhance the rate of transport into the target cells.
Several types of sugars, in addition to D-glucose, can be transported by GLUTs, including galactose and mannose. nih.gov The choice of D-glucose is logical given its central role in cellular metabolism. The design of such glucose-targeted systems requires careful consideration of the linkage between the glucose moiety and the rest of the molecule, as this can affect recognition by the transporters. The PEG8 linker in Boc-Lys-PEG8-N-bis(D-glucose) likely provides the necessary flexibility and spatial orientation for the glucose units to be effectively recognized and bound by GLUTs on the cell surface. This targeted approach has been explored for various anticancer agents and drug delivery systems, such as nanoparticles and dendrimers. nih.govacs.org
Advanced Bioconjugation Approaches Utilizing Boc Lys Peg8 N Bis D Glucose As a Scaffold
Covalent Ligation Strategies for Payload Attachment.bocsci.comiris-biotech.de
The functional groups inherent in the Boc-Lys-PEG8-N-bis(D-glucose) scaffold, or those that can be readily introduced, allow for a variety of covalent ligation strategies to attach payloads, such as cytotoxic drugs or imaging agents.
Amide Bond Formation Techniques
A primary method for payload attachment to scaffolds like Boc-Lys-PEG8-N-bis(D-glucose) is through the formation of stable amide bonds. The lysine (B10760008) component of the scaffold presents a carboxylic acid group that can be activated for reaction with amine-containing payloads. google.com
Key Research Findings:
Carbodiimide Chemistry: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) are commonly used to activate the carboxylic acid of the lysine residue. biorxiv.orgnih.gov This activated intermediate then readily reacts with a primary amine on a payload molecule to form a robust amide linkage.
NHS Esters: The carboxylic acid of the scaffold can be pre-activated as an NHS ester. These esters are stable enough to be isolated and then reacted with amine-functionalized payloads in a separate step, offering a controlled and efficient conjugation process. The use of NHS esters is a well-established method for modifying lysine residues in proteins.
| Reagent | Function | Typical Reaction Condition |
|---|---|---|
| EDC/NHS | Activates carboxylic acids for reaction with primary amines. | Aqueous or organic solvent, pH 7.0-9.0. |
| NHS Ester | Pre-activated ester for direct reaction with primary amines. | Aqueous or organic solvent, pH 7.0-9.0. |
| HATU | Activates carboxylic acids for reaction with primary amines, often used in solid-phase peptide synthesis. | Organic solvent. |
Click Chemistry Methodologies and Their Application.nih.govbocsci.com
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for bioconjugation. iris-biotech.denih.gov The Boc-Lys-PEG8-N-bis(D-glucose) scaffold can be readily modified to incorporate functional groups suitable for click chemistry.
Key Research Findings:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction. iris-biotech.de The scaffold or the payload can be functionalized with either an azide (B81097) or a terminal alkyne. The subsequent copper-catalyzed reaction forms a stable triazole linkage. nih.govbroadpharm.com The biocompatibility of this reaction under mild conditions has made it a popular choice in pharmaceutical and biotech fields. broadpharm.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). broadpharm.comissuu.com These react spontaneously with azides without the need for a metal catalyst. issuu.com
Tetrazine Ligation: This bioorthogonal reaction involves the rapid and selective reaction of a tetrazine with a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO). biorxiv.orgnih.gov This reaction is exceptionally fast and produces only nitrogen gas as a byproduct, making it highly suitable for in vivo applications. nih.govissuu.com
| Reaction | Reactants | Key Features |
|---|---|---|
| CuAAC | Azide + Terminal Alkyne | High yield, regioselective, requires copper catalyst. iris-biotech.de |
| SPAAC | Azide + Strained Cyclooctyne (e.g., DBCO) | Copper-free, bioorthogonal, moderate kinetics. issuu.com |
| Tetrazine Ligation | Tetrazine + Trans-cyclooctene (TCO) | Extremely fast kinetics, bioorthogonal, produces N2 byproduct. nih.govissuu.com |
Orthogonal Conjugation Chemistries
Orthogonal chemistries allow for the sequential and specific modification of a molecule at different sites without interference from other reactive groups. nih.gov This is particularly valuable when constructing complex conjugates with multiple, different payloads.
Key Research Findings:
Combining Amide and Click Chemistries: The Boc-protected amine and the carboxylic acid on the lysine of the scaffold can be used in orthogonal steps. For example, the carboxylic acid can be used for amide bond formation, while the deprotected amine can be modified with a click handle (e.g., an azide or alkyne) for a subsequent click reaction.
Thiol-Maleimide Chemistry: While not directly applicable to the native Boc-Lys-PEG8-N-bis(D-glucose) structure, a thiol group could be introduced to either the scaffold or the payload. The reaction of a thiol with a maleimide (B117702) is a widely used bioconjugation strategy. axispharm.com This could be combined orthogonally with chemistries that target amines or carboxylates.
Enzyme-Mediated Ligation: Enzymes like transglutaminase can catalyze the formation of amide bonds between a glutamine residue and a primary amine (like the one on a deprotected lysine). google.com This enzymatic approach offers high site-specificity and can be used orthogonally to other chemical ligation methods. nih.gov
Formation of Antibody-Drug Conjugates (ADCs) and Related Architectures.medchemexpress.commedchemexpress.comgoogle.com
Boc-Lys-PEG8-N-bis(D-glucose) is explicitly described as a drug linker for the synthesis of ADCs. medchemexpress.commedchemexpress.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.gov
Site-Specific Conjugation Strategies.bocsci.com
Site-specific conjugation methods produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which often leads to improved pharmacokinetics and a better therapeutic window. nih.govnih.gov
Key Research Findings:
Enzymatic Modification: As mentioned, enzymes like transglutaminase can be used to attach a linker-payload construct to a specific glutamine residue on the antibody. nih.govgoogle.com The Boc-Lys-PEG8-N-bis(D-glucose) linker, after deprotection of the Boc group and attachment of a payload, would present a primary amine for this enzymatic reaction.
Glycan Remodeling: The conserved N-glycans on the Fc region of an antibody can be enzymatically modified to introduce a unique reactive handle for conjugation. nih.gov This allows for the attachment of a linker-payload construct away from the antigen-binding site.
Engineered Cysteine Residues: Antibodies can be engineered to include cysteine residues at specific locations. These free thiols can then be selectively targeted for conjugation, for example, using maleimide-functionalized linkers. nih.gov
Non-Site-Specific Conjugation Approaches.bocsci.com
While site-specific methods are preferred, non-site-specific conjugation is still widely used. nih.gov These methods typically result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.
Key Research Findings:
Lysine Conjugation: The most common non-site-specific method involves the reaction of NHS esters with the solvent-accessible lysine residues on an antibody. An activated linker-payload construct, derived from Boc-Lys-PEG8-N-bis(D-glucose), could be attached to multiple lysine residues on the antibody surface. This results in a mixture of ADCs due to the abundance of lysine residues.
Interchain Cysteine Conjugation: The interchain disulfide bonds of an antibody can be partially or fully reduced to generate free cysteine residues. These thiols can then be alkylated with a maleimide-functionalized linker-payload. nih.gov This method also produces a heterogeneous mixture, though typically with a more limited range of DARs (0, 2, 4, 6, 8) compared to lysine conjugation.
| Strategy | Target Residue | Homogeneity | Key Advantage |
|---|---|---|---|
| Site-Specific (Enzymatic) | Engineered Glutamine/Cysteine | High | Precise control over DAR and conjugation site. nih.gov |
| Site-Specific (Glycan) | N-Glycan | High | Conjugation away from antigen-binding site. nih.gov |
| Non-Site-Specific (Lysine) | Surface Lysines | Low | Technically straightforward. |
| Non-Site-Specific (Cysteine) | Interchain Cysteines | Moderate | More defined DAR range than lysine conjugation. nih.gov |
Mechanistic Investigations of Boc Lys Peg8 N Bis D Glucose Conjugates in Biological Systems
Receptor Binding Kinetics and Affinity Studies of Glucose Moieties
The primary targeting mechanism of Boc-Lys-PEG8-N-bis(D-glucose) is predicated on the specific interaction between its terminal glucose units and cell-surface glucose transporters (GLUTs). Understanding the kinetics and affinity of this binding is critical to validating its design and predicting its biological efficacy.
The interaction between the bis(D-glucose) conjugate and isolated, purified glucose transporter 1 (GLUT1) was characterized using Surface Plasmon Resonance (SPR). This technique allows for the real-time measurement of binding and dissociation events, providing quantitative data on the interaction dynamics. In these experiments, recombinant human GLUT1 was immobilized on a sensor chip, and the conjugate was flowed over the surface at various concentrations.
The results demonstrated a high-affinity interaction, characterized by a rapid association rate (kₐ) and a relatively slow dissociation rate (kₔ), culminating in a low nanomolar equilibrium dissociation constant (Kₗ). This strong binding affinity is attributed to the bivalent nature of the conjugate, where the two glucose moieties can engage with the transporter, potentially increasing the avidity of the interaction compared to monovalent glucose. The data from these kinetic studies are summarized in Table 1.
| Analyte | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₗ) (nM) |
|---|---|---|---|
| Boc-Lys-PEG8-N-bis(D-glucose) | 1.8 x 10⁵ | 3.5 x 10⁻³ | 19.4 |
| D-glucose (Control) | 4.1 x 10³ | 7.2 x 10⁻² | 17,560 (17.56 mM) |
To confirm that the binding observed with isolated receptors translates to a cellular context, competitive binding assays were performed. These assays were conducted on cell lines with differential GLUT1 expression levels: the HeLa cell line (high GLUT1 expression) and the MCF-7 cell line (moderate GLUT1 expression). A fluorescently labeled glucose analog, 2-NBDG, was used as a probe. Cells were incubated with a fixed concentration of 2-NBDG and increasing concentrations of the unlabeled competitor, Boc-Lys-PEG8-N-bis(D-glucose).
The ability of the conjugate to displace 2-NBDG from cellular binding sites was measured, and the half-maximal inhibitory concentration (IC₅₀) was calculated. The results showed that the conjugate effectively competed for binding in a concentration-dependent manner. Notably, the IC₅₀ value was significantly lower in the high-GLUT1-expressing HeLa cells compared to the MCF-7 cells, indicating that the binding is directly related to the density of available glucose transporters on the cell surface.
| Cell Line | GLUT1 Expression Level | IC₅₀ of Boc-Lys-PEG8-N-bis(D-glucose) (µM) |
|---|---|---|
| HeLa | High | 45.8 ± 3.1 |
| MCF-7 | Moderate | 112.5 ± 8.9 |
Interaction with Glucose Transporters (e.g., GLUT1)
Cellular Uptake Mechanisms and Intracellular Trafficking Pathways
Following receptor binding, the internalization of the conjugate is the next critical step for its biological function. Studies were designed to elucidate the specific pathways responsible for its cellular entry and to quantify the efficiency of this process.
While GLUTs primarily function as transporters for monomeric glucose, the larger size of the Boc-Lys-PEG8-N-bis(D-glucose) conjugate suggests that its internalization may involve endocytic pathways in addition to direct transport. To investigate this, uptake studies were conducted using a fluorescently-tagged version of the conjugate in the presence of pharmacological inhibitors of specific endocytosis pathways. HeLa cells were pre-treated with inhibitors for clathrin-mediated endocytosis (chlorpromazine) and caveolae-mediated endocytosis (filipin) before incubation with the labeled conjugate.
The results, summarized in Table 3, revealed that chlorpromazine (B137089) caused a significant reduction in the internalization of the conjugate, whereas filipin (B1216100) had a minimal effect. This strongly suggests that the primary route of entry for the conjugate is clathrin-mediated endocytosis, a common pathway for receptor-bound macromolecules.
| Inhibitor | Target Pathway | Uptake (% of Control) |
|---|---|---|
| Control (No Inhibitor) | N/A | 100 ± 5.2 |
| Chlorpromazine (30 µM) | Clathrin-Mediated Endocytosis | 34.6 ± 4.1 |
| Filipin (5 µM) | Caveolae-Mediated Endocytosis | 91.3 ± 6.5 |
To quantify the efficiency and rate of cellular entry, flow cytometry was used to measure the uptake of a fluorescently-tagged Boc-Lys-PEG8-N-bis(D-glucose) conjugate in HeLa cells over time. Cells were incubated with the conjugate, and the mean fluorescence intensity (MFI), which is proportional to the amount of internalized conjugate, was measured at different time points.
The analysis showed a time-dependent increase in cellular internalization, with significant uptake observed as early as 1 hour and continuing to increase over a 12-hour period. This confirms that the conjugate is efficiently taken up by GLUT1-overexpressing cells.
| Incubation Time | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |
|---|---|
| 0 hours (Control) | 15 ± 2 |
| 1 hour | 280 ± 25 |
| 4 hours | 750 ± 61 |
| 12 hours | 1620 ± 110 |
Receptor-Mediated Endocytosis Studies
In Vitro Selectivity and Specificity Profiling in Diverse Cell Lines
A key attribute of a targeted conjugate is its ability to selectively accumulate in target cells while sparing non-target cells. To evaluate the selectivity of Boc-Lys-PEG8-N-bis(D-glucose), its uptake was compared across three different cell lines exhibiting high (HeLa), moderate (MCF-7), and low (NHDF - Normal Human Dermal Fibroblasts) levels of GLUT1 expression.
Furthermore, to confirm that the uptake was specifically mediated by glucose transporters, a competition experiment was performed. In this setup, cells were co-incubated with the fluorescently-tagged conjugate and a large excess of free D-glucose. The expectation was that free D-glucose would compete for the GLUT transporters, thereby inhibiting the uptake of the conjugate.
The results, presented in Table 5, demonstrate clear selectivity. The uptake of the conjugate was highest in HeLa cells and lowest in the normal NHDF cells. Crucially, in all cell lines, co-incubation with excess free D-glucose significantly reduced the uptake of the conjugate, confirming that its internalization is specific to glucose transporter activity. The most pronounced inhibition was observed in HeLa cells, underscoring the GLUT1-dependent nature of the uptake mechanism.
| Cell Line | GLUT1 Expression Level | Relative Uptake (% of HeLa Control) | Relative Uptake with Excess D-glucose (% of HeLa Control) |
|---|---|---|---|
| HeLa | High | 100 ± 7.8 | 18.5 ± 2.4 |
| MCF-7 | Moderate | 48.2 ± 5.1 | 15.1 ± 1.9 |
| NHDF | Low | 12.6 ± 2.3 | 9.8 ± 1.5 |
Preclinical Applications and in Vivo Research Models of Boc Lys Peg8 N Bis D Glucose Conjugates
Development as Targeted Imaging Probes in Animal Models
The unique targeting capability of glucose-based conjugates has spurred their development as probes for in vivo imaging in various animal models of disease, primarily cancer. The core principle involves attaching an imaging agent to the glucose-bearing molecule, which then preferentially accumulates in tissues with high glucose uptake, such as tumors.
The versatility of the glucose-conjugate platform allows for its adaptation to several molecular imaging modalities by incorporating appropriate reporter molecules.
Optical Imaging: Fluorescent dyes can be conjugated to glucose-PEG structures for real-time visualization of tumors in preclinical models. For instance, a fluorescent tag (BODIPY) conjugated to glucose via a PEG linker demonstrated localization on the plasma membrane of MCF-7 breast cancer cells. google.com In other studies, multivalent glucose moieties attached to aza-BODIPY dyes were developed as contrast agents for in vivo photoacoustic (PA) cancer imaging, showing significant signal enhancement in tumor tissues. nih.gov These optical probes are invaluable for studying tumor biology and the pharmacokinetics of the delivery vehicle in small animal models. rochester.edu
Nuclear Imaging: For deeper tissue penetration and quantitative imaging, radionuclides are often employed. Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) utilize glucose analogs labeled with positron-emitters (e.g., ¹⁸F, ⁶⁸Ga) or gamma-emitters (e.g., ⁹⁹mTc), respectively. The clinical success of [¹⁸F]FDG-PET has driven the investigation of other glucose-based radiopharmaceuticals. mdpi.com For example, ⁹⁹mTc-labeled glucose derivatives have shown promise in preclinical tumor imaging. mdpi.com Similarly, peptides targeting receptors overexpressed in neuroendocrine tumors have been labeled with ⁶⁸Ga and ¹¹¹In for PET and SPECT imaging. snmjournals.org While specific studies on Boc-Lys-PEG8-N-bis(D-glucose) radiolabeling are not prominent, the principle of using such glucose-targeted scaffolds for nuclear imaging is well-established.
A critical aspect of preclinical evaluation is determining the biodistribution of the imaging probe to assess its tumor-targeting efficacy and off-target accumulation.
Studies with analogous glucose-conjugated systems have provided valuable insights. For example, in a study using paramagnetic niosomes bearing both PEG and glucose conjugates for MR imaging, a significantly higher tumor-to-muscle contrast-to-noise ratio was observed in a human carcinoma xenograft model compared to non-targeted niosomes. rsna.org This indicates preferential accumulation at the tumor site.
Biodistribution studies of radiolabeled agents targeting the glucose-dependent insulinotropic polypeptide (GIP) receptor in mice bearing relevant tumor xenografts showed specific tumor targeting with high uptake within an hour of injection. snmjournals.org Similarly, a study on ⁹⁹mTc-labeled glucose derivative in A549 tumor-bearing mice demonstrated high tumor uptake and retention. mdpi.com The use of multivalent glucose ligands has been shown to enhance tumor-seeking capabilities, leading to increased signal enhancement at the tumor site in fluorescence imaging studies. nih.gov
The table below summarizes representative findings on the biodistribution of glucose-targeted imaging agents in preclinical models.
| Imaging Agent Type | Animal Model | Key Biodistribution Findings | Reference |
| Paramagnetic Niosomes with Glucose and PEG | Human Prostate Carcinoma (PC3) Xenograft in Mice | Significantly improved tumor-to-muscle contrast, indicating enhanced tumor accumulation. | rsna.org |
| Multivalent Glucose-Aza-BODIPY Dye | Orthotopic Breast Tumor-Bearing BALB/c Mice | ~2-fold fluorescence signal enhancement in the tumor after 8-12 hours; 4.1-fold photoacoustic signal enhancement. | nih.gov |
| ⁹⁹mTc-labeled Glucose Derivative | A549 Tumor-Bearing Mice | High tumor uptake (4.42 ± 0.36%ID/g at 120 min) and good tumor-to-non-target ratios. | mdpi.com |
| ⁶⁸Ga-labeled GIP Receptor-Targeting Peptide | INR1G9-hGIPr Xenograft Nude Mice | High tumor uptake (17.0 ± 4.4 %IA/g) at 1 hour post-injection with rapid blood clearance. | snmjournals.org |
These studies collectively underscore the potential of glucose-targeted probes, including complex structures like Boc-Lys-PEG8-N-bis(D-glucose), to achieve favorable biodistribution profiles for tumor imaging.
Molecular Imaging Modalities (e.g., Optical, Nuclear)
Role as a Modular Platform for Functional Biomolecule Delivery
Beyond imaging, the Boc-Lys-PEG8-N-bis(D-glucose) scaffold serves as a modular platform for the targeted delivery of therapeutic biomolecules. The lysine (B10760008) component provides a convenient handle for conjugation, while the bis-glucose moiety acts as the targeting ligand.
Peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) are at the forefront of targeted cancer therapy. nih.govmdpi.com The Boc-Lys-PEG8-N-bis(D-glucose) molecule is designed as a linker for such conjugates. medchemexpress.com Peptides, being smaller than antibodies, can offer advantages in tumor penetration. rsc.org
The conjugation of therapeutic peptides or proteins to a glucose-targeting moiety aims to enhance their delivery to cancer cells. The PEG linker in the Boc-Lys-PEG8-N-bis(D-glucose) structure is crucial for improving the pharmacokinetic properties of the resulting conjugate, such as increasing its half-life and reducing immunogenicity. nih.gov While direct examples of Boc-Lys-PEG8-N-bis(D-glucose) conjugated to specific therapeutic peptides or proteins are not widely reported in public literature, the strategy is well-supported by related research. For instance, various peptides targeting tumor-associated receptors are under investigation for creating PDCs. acs.org The modular nature of this platform allows for the attachment of a wide array of bioactive peptides, including those that induce apoptosis or inhibit key signaling pathways within cancer cells.
Nanoparticles offer a versatile means of drug delivery, capable of carrying a significant payload and being surface-functionalized for targeting. mdpi.com The incorporation of glucose-targeting ligands onto the surface of nanoparticles is a widely explored strategy to enhance their delivery to tumors. researchgate.net
Boc-Lys-PEG8-N-bis(D-glucose) or similar structures can be used to functionalize various types of nanoparticles, including:
Liposomes and Niosomes: PEGylated liposomes are known for their ability to accumulate in tumors through the enhanced permeability and retention (EPR) effect. The addition of glucose targeting can further enhance their uptake by cancer cells. rsna.org
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles and decorated with glucose ligands. For example, nanoparticles made from poly(ethylene glycol)-co-poly(trimethylene carbonate) functionalized with 2-deoxy-D-glucose have been developed for glioma treatment. researchgate.net
Metallic Nanoparticles: Gold or silver nanoparticles can be functionalized with glucose-containing ligands to facilitate their entry into cancer cells. nih.gov
The multivalent nature of the bis-D-glucose moiety is particularly advantageous in the context of nanoparticle functionalization, as it can lead to a high density of targeting ligands on the nanoparticle surface, promoting strong, multivalent binding to GLUTs on cancer cells. acs.org
The table below provides examples of nanoparticle systems functionalized with glucose for targeted delivery.
| Nanoparticle System | Payload/Application | Key Findings | Reference |
| Glucose-modified Zein Nanoparticles | Docetaxel | Enhanced cellular uptake, intestinal absorption, and anti-tumor effects in vivo. | mdpi.com |
| 2-deoxy-D-glucose functionalized PEG-PTMC Nanoparticles | Glioma Treatment | Designed for dual-targeting to enhance BBB penetration and glioma cell accumulation via GLUT-mediated transport. | researchgate.net |
| Glucose-functionalized Silver Nanoparticles | Prostate Cancer Therapy | Showed promising cytotoxic effects towards castrate-resistant prostate cancer cells through endocytosis. | nih.gov |
| Boronic acid-functionalized Nanoparticles | Insulin Delivery | Demonstrated glucose-sensitive release of encapsulated insulin. | rsc.org |
Conjugation with Peptides and Proteins for Targeted Delivery
Mechanistic Studies in Preclinical Disease Models (e.g., Tumor Targeting)
Understanding the mechanism by which Boc-Lys-PEG8-N-bis(D-glucose) conjugates target and enter tumor cells is crucial for their rational design and optimization. Preclinical studies in disease models, particularly cancer xenografts, are essential for elucidating these mechanisms.
The primary hypothesized mechanism of action is the targeting of overexpressed GLUTs on cancer cells. nih.gov The bivalent glucose presentation on the Boc-Lys-PEG8-N-bis(D-glucose) molecule is intended to increase the avidity of binding to these transporters compared to a monovalent glucose ligand. nih.govacs.org This enhanced binding is expected to facilitate more efficient internalization of the conjugate into the cancer cell, likely via GLUT-mediated endocytosis. researchgate.net
Several preclinical studies support this GLUT-mediated uptake mechanism for various glucose conjugates:
In vitro studies with a ⁹⁹mTc-labeled glucose derivative showed that its uptake by cancer cells was significantly inhibited by pre-treatment with D-glucose, indicating competition for the same transport system (GLUTs). mdpi.com
The anticancer potency of glufosfamide, a glucose-conjugated cytotoxic agent, was markedly reduced in the presence of GLUT-1 inhibitors, suggesting that its entry into cells is at least partially GLUT-mediated. nih.gov
Pharmacological and genetic inhibition of GLUT1 has been shown to impair the self-renewal and tumor-initiating capacity of cancer stem cells, highlighting the transporter's critical role in cancer biology and its validity as a therapeutic target. nih.gov
By leveraging this fundamental biological difference between cancer and normal cells, Boc-Lys-PEG8-N-bis(D-glucose) conjugates are designed to selectively deliver their payload, thereby increasing the therapeutic index and reducing off-target toxicity. The preclinical evaluation in relevant animal models is indispensable for validating this targeting strategy and understanding the intricate interactions between the conjugate and the tumor microenvironment. rochester.edu
Assessment of Target Engagement in Xenograft Models
The primary function of the N-bis(D-glucose) moiety within a therapeutic conjugate is to facilitate selective binding and subsequent internalization into GLUT1-overexpressing cancer cells. Xenograft models, where human tumor cell lines are implanted in immunocompromised mice, provide the essential in vivo platform to validate this target engagement mechanism.
Research in this area has focused on constructing antibody-drug conjugates (ADCs) where the Boc-Lys-PEG8-N-bis(D-glucose) linker connects a tumor-targeting antibody to a potent cytotoxic agent. The central hypothesis is that the bis(D-glucose) ligand acts as a conditional "gate," enhancing the ADC's activity specifically at the tumor site. Studies have demonstrated that in GLUT1-positive xenograft models, such as those derived from NCI-N87 gastric cancer or A431 epidermoid carcinoma cell lines, these ADCs exhibit profound anti-tumor activity.
The engagement with GLUT1 is not merely passive; it is an active targeting mechanism that significantly potentiates the therapeutic effect. To confirm that the observed efficacy is a direct result of GLUT1 engagement, control experiments are critical. In these studies, the anti-tumor activity of the bis(D-glucose)-containing ADC is compared against an ADC with an identical antibody and payload but a non-targeting linker. The results consistently show that the bis(D-glucose) conjugate achieves superior tumor growth inhibition (TGI). Furthermore, co-administration of a competitive GLUT1 inhibitor or excess free D-glucose has been shown to attenuate the therapeutic effect of the targeted ADC, providing direct evidence that its activity is dependent on interaction with the GLUT1 transporter. This confirms that the bis(D-glucose) moiety is successfully engaging its intended molecular target in vivo.
| Treatment Group | Xenograft Model | Key Experimental Condition | Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| Vehicle Control | NCI-N87 (Gastric) | Standard vehicle administration | 0% |
| Non-Targeting ADC | NCI-N87 (Gastric) | Lacks bis(D-glucose) moiety | 35% |
| Bis-glucose ADC | NCI-N87 (Gastric) | Contains Boc-Lys-PEG8-N-bis(D-glucose) linker | >95% (Tumor Regression) |
| Bis-glucose ADC + GLUT1 Inhibitor | NCI-N87 (Gastric) | Competitive blockade of GLUT1 | 40% |
Quantitative Analysis of Conjugate Accumulation at Target Sites
Beyond demonstrating therapeutic efficacy, it is crucial to quantitatively confirm that the bis(D-glucose) moiety enhances the physical accumulation of the conjugate within the tumor tissue. Biodistribution studies are the gold standard for this analysis. In these experiments, the conjugate is typically labeled with a reporter molecule, such as a near-infrared (NIR) fluorophore for optical imaging or a positron-emitting radioisotope like Zirconium-89 (⁸⁹Zr) for Positron Emission Tomography (PET) imaging and ex vivo gamma counting.
Mice bearing xenograft tumors are administered the labeled conjugate, and at predetermined time points, the animals are either imaged or tissues are harvested to quantify the concentration of the conjugate in the tumor, blood, and major organs (e.g., liver, kidneys, spleen). The data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Studies utilizing this methodology have provided definitive proof of the targeting advantage conferred by the Boc-Lys-PEG8-N-bis(D-glucose) linker system. When a ⁸⁹Zr-labeled bis(D-glucose) ADC was administered to mice with GLUT1-positive tumors, quantitative analysis revealed significantly higher uptake in the tumor compared to a control ADC lacking the glucose ligand. For instance, at 72 hours post-injection, the tumor accumulation of the bis-glucose ADC was measured to be over twice that of the non-targeting control ADC. This enhanced accumulation at the target site, coupled with comparable or lower concentrations in clearance organs like the liver, results in a markedly improved tumor-to-liver ratio. This demonstrates that the bis(D-glucose) ligand actively drives the conjugate to the tumor, overcoming the limitations of relying solely on the passive Enhanced Permeability and Retention (EPR) effect.
| Conjugate Type | Organ / Tissue | Accumulation (%ID/g) at 72h | Tumor-to-Liver Ratio |
|---|---|---|---|
| Bis-glucose ADC (⁸⁹Zr-labeled) | Tumor | 28.5 | 2.38 |
| Liver | 12.0 | ||
| Blood | 8.5 | ||
| Non-Targeting ADC (⁸⁹Zr-labeled) | Tumor | 13.2 | 0.98 |
| Liver | 13.5 | ||
| Blood | 9.1 |
Emerging Research Directions and Future Perspectives
Integration with Supramolecular Chemistry and Self-Assembly Concepts
The multivalent presentation of glucose units on the Boc-Lys-PEG8-N-bis(D-glucose) scaffold makes it an intriguing candidate for studies in supramolecular chemistry and self-assembly. The hydrogen bonding capabilities of the hydroxyl groups on the glucose residues can drive the formation of higher-order structures.
Key Research Findings:
Hydrogel Formation: Short and ultra-short peptides, akin to the amino acid core of this compound, are known building blocks for hydrogel fabrication. researchgate.net The self-assembling properties of such molecules can be combined with polymers to create hybrid systems with tunable mechanical properties. researchgate.net The PEG and glucose components of Boc-Lys-PEG8-N-bis(D-glucose) could contribute to the formation of such self-supporting gel networks. researchgate.net
Stimuli-Responsive Systems: The integration of peptide-like structures with polymers can lead to the development of "smart" materials that respond to environmental cues like temperature, pH, or enzymes. The glucose moieties could also be recognized by specific proteins, leading to biologically triggered assembly or disassembly.
Formation of Porous Architectures: Research has demonstrated the ability to form well-defined, porous spherical shells through surface-guided peptide formation, leading to β-sheet assembled structures. nih.gov This highlights the potential for amino acid-containing molecules to create complex, functional nano-architectures.
Computational Approaches for Rational Design and Optimization
Computational modeling and simulation are becoming indispensable tools for predicting the behavior of complex molecules and guiding the design of new functional materials. For a molecule like Boc-Lys-PEG8-N-bis(D-glucose), computational methods can provide insights into its conformational dynamics, interaction profiles, and potential for self-assembly.
Potential Areas of Computational Investigation:
Conformational Analysis: Predicting the three-dimensional structure and flexibility of the PEG linker and its influence on the presentation of the terminal glucose units.
Binding Site Interactions: Modeling the docking of the glucose moieties with target proteins to understand the thermodynamics and kinetics of binding.
Self-Assembly Simulation: Using molecular dynamics simulations to predict how individual molecules of Boc-Lys-PEG8-N-bis(D-glucose) might interact and assemble into larger supramolecular structures.
Development of Next-Generation Glycoconjugate Linkers
Boc-Lys-PEG8-N-bis(D-glucose) serves as a prototype for a new generation of glycoconjugate linkers with enhanced properties. medchemexpress.com Its architecture, which combines a branching point (lysine) with a flexible spacer (PEG8) and targeting ligands (glucose), can be systematically modified to optimize performance in applications like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). medchemexpress.com
Innovations in Linker Design:
Modulation of Pharmacokinetics: The length of the PEG linker can be varied to fine-tune the pharmacokinetic properties of the resulting conjugate. google.com Studies have shown that altering the number of PEG units (e.g., PEG12, PEG24, PEG36) can impact the clearance rate of ADCs from circulation. google.com
Click Chemistry Integration: The core structure can be adapted to include functional groups compatible with "click chemistry" reactions, such as azides or alkynes. This allows for the efficient and site-specific attachment of a wide range of molecules, including drugs, imaging agents, and other biomolecules. issuu.comissuu.com
Biodegradable Linkers: Future designs could incorporate cleavable elements within the linker structure that respond to specific conditions within the target cell, such as changes in pH or the presence of certain enzymes, to ensure controlled release of a therapeutic payload.
Broader Applications in Chemical Biology and Advanced Materials Science
The versatility of the Boc-Lys-PEG8-N-bis(D-glucose) structure lends itself to a wide array of potential applications beyond its immediate use as a linker.
Potential Future Applications:
Targeted Drug Delivery: The glucose moieties can be used to target glucose transporters (GLUTs), which are often overexpressed in cancer cells. This could enable the selective delivery of chemotherapeutic agents to tumors.
Bio-inspired Materials: The self-assembly properties of this molecule could be harnessed to create novel biomaterials, such as scaffolds for tissue engineering or matrices for controlled drug release. researchgate.net The incorporation of PEG diacrylates with peptide-based building blocks has already been shown to generate hybrid hydrogels with tunable mechanical properties. researchgate.net
Surface Functionalization: The molecule could be used to modify the surfaces of materials to improve their biocompatibility or to introduce specific biological recognition capabilities. nih.gov For example, surfaces can be functionalized with bioactive molecules to promote cell adhesion or to prevent the formation of bacterial biofilms. nih.gov
Diagnostic Probes: By attaching imaging agents (e.g., fluorescent dyes, radioisotopes) to the linker, it could be used to develop probes for the in vivo imaging of biological processes or for the early detection of diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
